molecular formula C12H16N2 B13253460 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile

Cat. No.: B13253460
M. Wt: 188.27 g/mol
InChI Key: JZGNQWNDAJBDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C12H16N2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a nitrile group attached to a phenyl ring substituted with an amino group and a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzonitrile with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-amino-2-[4-(2-methylpropyl)phenyl]acetonitrile
  • (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid

Comparison: 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Similar compounds may share some structural features but differ in their functional groups and overall reactivity .

Biological Activity

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with acetonitrile derivatives. The specific synthetic routes can vary, often employing techniques such as nucleophilic substitution or coupling reactions to achieve the desired compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. In particular, compounds within this class have shown significant antiproliferative activities against several cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast cancer cells (MCF-7 and MDA-MB-231).

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundHeLa0.50
12aHeLa0.62
12bHeLa0.82
12jHeLa0.33

These compounds exhibited IC50 values ranging from 0.33 to 3.58 μM , indicating their effectiveness in inhibiting cancer cell proliferation. Notably, the compound with the best activity was identified as having an IC50 of 0.50 μM against HeLa cells, suggesting a promising lead for further development .

Neurotoxicity Studies

In addition to anticancer properties, some analogs of related compounds have been evaluated for neurotoxic effects. A study found that certain derivatives were weak substrates for monoamine oxidase (MAO), which is relevant in assessing their neurotoxic potential. Compounds that were oxidized by MAO-B were associated with neurotoxicity, highlighting the importance of metabolic pathways in determining biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in side chains and functional groups significantly influence their pharmacological profiles:

  • Alkyl Chain Length: The length of alkyl substituents affects potency; for instance, elongation from propyl to butyl resulted in decreased activity.
  • Substitution Patterns: The position and type of substituents on the phenyl ring are critical for enhancing binding affinity and selectivity towards target receptors.

Table 2: Influence of Substituents on Activity

Substituent TypeEffect on Activity
Shorter alkyl chainsIncreased activity
Electron-donating groupsEnhanced potency

Case Studies

Several case studies have documented the effectiveness of these compounds in preclinical models:

  • HeLa Cell Study: A compound structurally similar to this compound demonstrated significant cytotoxicity with an IC50 value of 0.50 μM , suggesting a strong potential for development as an anticancer agent.
  • Neurotoxicity Assessment: In vivo studies indicated that compounds that interact with MAO-B could lead to neurotoxic effects, emphasizing the need for careful evaluation during drug development.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-[4-(2-methylpropylamino)phenyl]acetonitrile

InChI

InChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3

InChI Key

JZGNQWNDAJBDBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.